molecular formula C13H13FO3 B13550414 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one

Cat. No.: B13550414
M. Wt: 236.24 g/mol
InChI Key: OAGLBJZDJKHGLK-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one is a synthetic organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and 1,3-dioxane.

    Formation of Intermediate: The initial step involves the condensation of 2-hydroxybenzaldehyde with 1,3-dioxane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

    Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.

    Cyclization: The final step involves cyclization of the fluorinated intermediate under controlled conditions to form the spiro compound.

Industrial Production Methods

Industrial production of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of substituted spiro derivatives with various functional groups.

Scientific Research Applications

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one
  • 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-pyrrolidine]-4-one
  • 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-morpholine]-4-one

Uniqueness

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one is unique due to its specific spiro structure and the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential for functionalization further enhance its versatility compared to similar compounds.

Properties

Molecular Formula

C13H13FO3

Molecular Weight

236.24 g/mol

IUPAC Name

8-fluorospiro[3H-chromene-2,4'-oxane]-4-one

InChI

InChI=1S/C13H13FO3/c14-10-3-1-2-9-11(15)8-13(17-12(9)10)4-6-16-7-5-13/h1-3H,4-8H2

InChI Key

OAGLBJZDJKHGLK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(=O)C3=C(O2)C(=CC=C3)F

Origin of Product

United States

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